molecular formula C14H10F4S B6320017 4-(1,1,2,2-Tetrafluoroethylthio)biphenyl CAS No. 251311-48-5

4-(1,1,2,2-Tetrafluoroethylthio)biphenyl

Cat. No.: B6320017
CAS No.: 251311-48-5
M. Wt: 286.29 g/mol
InChI Key: RXHGPTYBSLSKJW-UHFFFAOYSA-N
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Description

4-(1,1,2,2-Tetrafluoroethylthio)biphenyl is a fascinating chemical compound with diverse applications in scientific research. This compound exhibits unique properties that enable its use in various fields such as materials science, organic synthesis, and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,2,2-Tetrafluoroethylthio)biphenyl typically involves the reaction of biphenyl with tetrafluoroethylthiol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(1,1,2,2-Tetrafluoroethylthio)biphenyl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol.

    Substitution: The compound can undergo substitution reactions where the tetrafluoroethylthio group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted biphenyl derivatives. These products have their own unique properties and applications in various fields.

Scientific Research Applications

4-(1,1,2,2-Tetrafluoroethylthio)biphenyl has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(1,1,2,2-Tetrafluoroethylthio)biphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(1,1,2,2-Tetrafluoroethylthio)biphenyl include other biphenyl derivatives with different substituents, such as:

  • 4-(1,1,2,2-Tetrafluoroethylthio)phenyl
  • 4-(1,1,2,2-Tetrafluoroethylthio)benzene
  • 4-(1,1,2,2-Tetrafluoroethylthio)aniline

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the biphenyl core and the tetrafluoroethylthio group. This combination imparts distinct chemical and physical properties, making it particularly valuable in specific research and industrial applications.

Properties

IUPAC Name

1-phenyl-4-(1,1,2,2-tetrafluoroethylsulfanyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4S/c15-13(16)14(17,18)19-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHGPTYBSLSKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)SC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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